TLR8 agonist 5 -

TLR8 agonist 5

Catalog Number: EVT-10986776
CAS Number:
Molecular Formula: C31H40N6O5
Molecular Weight: 576.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of TLR8 Agonist 5 typically involves several key steps. One common approach is the use of imidazoquinoline derivatives, which are synthesized through various reactions such as:

  1. Multicomponent Reactions: Initial formation of N1-modified imidazoquinolines can be achieved via a multicomponent reaction involving imidazole derivatives and alkylating agents. This method allows for the introduction of diverse alkyl groups, which are critical for agonistic activity.
  2. Cyclization Reactions: Following the initial synthesis, cyclization under acidic conditions (e.g., using hydrochloric acid in dioxane) leads to the formation of the final imidazoquinoline structure. Optimization of reaction conditions, such as solvent choice and temperature, is crucial for improving yields .

Technical challenges may arise during synthesis due to solubility issues with certain intermediates or competing side reactions. Adjustments in reaction conditions, such as using different ligands or bases, can enhance product yields significantly .

Molecular Structure Analysis

Structure and Data
The molecular structure of TLR8 Agonist 5 features a core imidazoquinoline framework with specific substitutions that confer selectivity for TLR8 over other Toll-like receptors. The general structure can be represented as follows:

  • Core Structure: Imidazoquinoline
  • Substituents: Typically includes alkyl chains (e.g., butyl or branched aliphatic groups) at specific positions that enhance receptor binding affinity.

Data on its molecular weight, solubility, and other physicochemical properties are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details
The chemical reactivity of TLR8 Agonist 5 can be characterized by its interaction with Toll-like receptors. Upon administration, it undergoes binding with TLR8, leading to receptor dimerization and subsequent downstream signaling pathways that activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and other transcription factors. Key reactions include:

  1. Binding Affinity Studies: Evaluating the interaction between TLR8 Agonist 5 and TLR8 using surface plasmon resonance or similar techniques.
  2. Cytokine Induction Assays: Measuring the production of cytokines such as interleukin-12 and tumor necrosis factor-alpha following stimulation with TLR8 Agonist 5 in human peripheral blood mononuclear cells .
Mechanism of Action

Process and Data
The mechanism by which TLR8 Agonist 5 exerts its effects involves several steps:

  1. Receptor Activation: The compound binds to TLR8 on antigen-presenting cells, leading to receptor activation.
  2. Signal Transduction: This activation triggers a cascade of intracellular signaling pathways, notably involving MyD88-dependent pathways that promote the activation of NF-κB.
  3. Cytokine Production: Ultimately, this results in the upregulation of pro-inflammatory cytokines such as interleukin-12 and tumor necrosis factor-alpha, enhancing immune responses against pathogens .

Data from various studies indicate that TLR8 Agonist 5 effectively stimulates these immune responses at low concentrations, showcasing its potency compared to other TLR agonists.

Physical and Chemical Properties Analysis

Physical and Chemical Properties
The physical properties of TLR8 Agonist 5 include:

  • Molecular Weight: Typically around 300-400 g/mol depending on specific substitutions.
  • Solubility: Generally soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Stability under physiological conditions is crucial for its efficacy; studies often assess degradation rates in serum.

Chemical properties include reactivity profiles that indicate stability against hydrolysis or oxidation under standard laboratory conditions.

Applications

Scientific Uses
TLR8 Agonist 5 has significant potential applications in various scientific fields:

  1. Immunotherapy: It can be used as an adjuvant in vaccine formulations to enhance immune responses against tumors or infectious diseases.
  2. Cancer Research: Its ability to activate natural killer cells suggests a role in cancer immunotherapy strategies aimed at improving anti-tumor immunity.
  3. Vaccine Development: As a potent immunomodulator, it may be integrated into new vaccine candidates to boost their efficacy by promoting robust immune responses .
Introduction to TLR8 as a Therapeutic Target in Innate Immunity

Role of TLR8 in Pathogen Recognition and Immune Activation Pathways

Toll-like receptor 8 is an endosomally localized pattern recognition receptor critical for detecting single-stranded RNA from viral and bacterial pathogens. Unlike cell surface Toll-like receptors, Toll-like receptor 8 resides within intracellular compartments where it surveils phagocytosed microbial content. Upon ligand engagement, Toll-like receptor 8 initiates a myeloid differentiation primary response 88-dependent signaling cascade leading to nuclear factor kappa B and interferon regulatory factor activation. This triggers robust production of proinflammatory cytokines including tumor necrosis factor alpha, interleukin 12, and interleukin 18, which collectively promote T helper 1-polarized immune responses essential for antiviral and antibacterial defense [1] [3] [9]. Toll-like receptor 8 activation also reverses regulatory T cell-mediated immunosuppression, making it uniquely positioned to overcome tumor microenvironment tolerance [2] [5].

Distinctive Features of Toll-Like Receptor 8 Signaling Compared to Other Endosomal Toll-Like Receptors

Structurally, Toll-like receptor 8 belongs to the Toll-like receptor 7 subfamily characterized by 26 leucine-rich repeats and a proteolytically cleaved Z-loop essential for activation [1] [7]. Unlike Toll-like receptor 7 (which preferentially recognizes guanosine-rich sequences) and Toll-like receptor 9 (a cytosine-phosphate-guanosine DNA sensor), Toll-like receptor 8 specifically responds to uridine-rich single-stranded RNA motifs and degradation products like uridine [1] [3]. Crystallographic studies reveal that Toll-like receptor 8 exists as a pre-formed dimer that undergoes substantial conformational rearrangement upon ligand binding, bringing its carboxyl termini within proximity for downstream adaptor recruitment [1] [7]. This contrasts with monomeric Toll-like receptor 9, which requires ligand-induced dimerization. Additionally, Toll-like receptor 8 activation uniquely induces tumor necrosis factor alpha without significant interferon alpha production, differentiating its cytokine profile from plasmacytoid dendritic cell-dominated Toll-like receptor 7 responses [5] [8].

Table 1: Functional Comparison of Endosomal Toll-Like Receptors

FeatureTLR8TLR7TLR9
Primary LigandsUridine/ssRNA (AU/GU-rich)Guanosine/ssRNA (GU-rich)Unmethylated CpG DNA
Constitutive StatePre-formed dimerMonomerMonomer
Key Cytokine OutputTNF-α, IL-12, IL-18IFN-α, TNF-αIFN-α, IL-6
Dominant Cell TypesMonocytes, mDCs, neutrophilspDCs, B cellspDCs, B cells

Rationale for Selective Toll-Like Receptor 8 Targeting in Immunotherapy

Selective Toll-like receptor 8 agonism offers distinct therapeutic advantages:

  • Myeloid Cell Specificity: Toll-like receptor 8 is predominantly expressed in monocytes, macrophages, and myeloid dendritic cells—antigen-presenting cells crucial for initiating antitumor immunity [3] [5].
  • Treg Reprogramming: Toll-like receptor 8 activation reverses regulatory T cell suppression via myeloid differentiation primary response 88-interleukin-1 receptor-associated kinase 4 signaling, dismantling a major immune evasion mechanism in tumors [2] [8].
  • Reduced Toxicity: Systemic Toll-like receptor 7 activation causes dose-limiting cytokine storms and B cell proliferation. Selective Toll-like receptor 8 agonists demonstrate improved tolerability profiles while maintaining potent antitumor efficacy [2] [8].
  • Synergy with Adaptive Immunity: Toll-like receptor 8-induced interleukin 12 promotes T helper 1 differentiation and enhances cytotoxic T lymphocyte activity, providing a bridge to adaptive immune responses [9] [10].

Historical Development of Synthetic Toll-Like Receptor 8 Agonists

Early Toll-like receptor agonists like imiquimod (Toll-like receptor 7-predominant) and resiquimod (Toll-like receptor 7/8 dual agonist) lacked receptor specificity and exhibited suboptimal pharmacokinetics. First-generation Toll-like receptor 8-selective compounds like thiazoloquinoline CL075 and imidazoquinoline CL097 still exhibited residual Toll-like receptor 7 activity [1] [4]. Structure-based design yielded the benzazepine class (e.g., motolimod), yet off-target potassium channel interactions posed cardiac risks [2]. Subsequent optimization focused on simplified heterocyclic cores:

  • Furoquinolines: Compound 3 (2-butylfuro[2,3-c]quinolin-4-amine) demonstrated pure Toll-like receptor 8 agonism (EC₅₀ = 1.6 μM) but suboptimal potency [4].
  • Alkoxyquinolines: 3-butoxyquinolin-2-amine showed improved synthesis but reduced activity (EC₅₀ = 2.18 μM) [4].
  • Aminoquinolines: 3-pentylquinolin-2-amine emerged as a highly potent scaffold (EC₅₀ = 0.2 μM) rivaling benchmark compounds [4].

Table 2: Evolution of Synthetic TLR8 Agonists

GenerationRepresentative CompoundTLR8 EC₅₀TLR7 Selectivity IndexKey Advance
Dual AgonistsResiquimod (R848)300 nM3-foldFirst clinical candidate
Early SelectiveMotolimod (VTX-2337)108.7 nM182-foldTLR8-biased clinical candidate
OptimizedDN0526.7 nM>7462-foldNanomolar potency; clean CYP profile
Simplified3-pentylquinolin-2-amine200 nM>250-foldNovel aminoquinoline scaffold

Toll-like receptor 8 agonist 5 represents a next-generation aminoquinoline derivative designed for enhanced Toll-like receptor 8 specificity and pharmaceutical properties [4] [8].

Properties

Product Name

TLR8 agonist 5

IUPAC Name

benzyl N-[1-[2-[1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-yl]oxyethylamino]-2-methyl-1-oxopropan-2-yl]carbamate

Molecular Formula

C31H40N6O5

Molecular Weight

576.7 g/mol

InChI

InChI=1S/C31H40N6O5/c1-6-40-19-24-35-25-26(22-14-10-11-15-23(22)34-27(25)32)37(24)20-30(2,3)42-17-16-33-28(38)31(4,5)36-29(39)41-18-21-12-8-7-9-13-21/h7-15H,6,16-20H2,1-5H3,(H2,32,34)(H,33,38)(H,36,39)

InChI Key

UXDUNZGDEXDOEZ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)OCCNC(=O)C(C)(C)NC(=O)OCC3=CC=CC=C3)C4=CC=CC=C4N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.